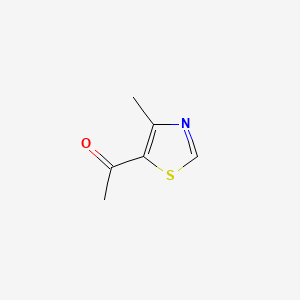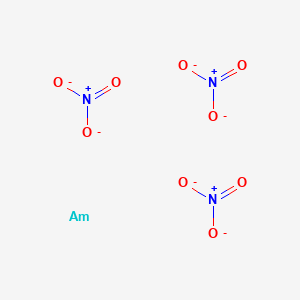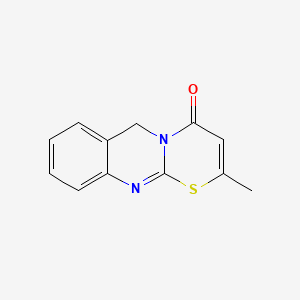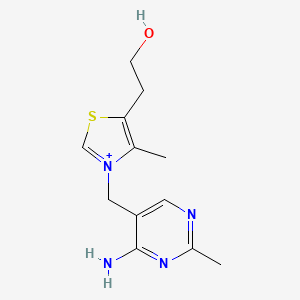
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is an organic compound belonging to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a 3-ethoxyethoxy-4-methoxybenzyl group. It is a derivative of anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyethoxy-4-methoxybenzaldehyde with an imidazolidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, particularly 3’,5’-cyclic-AMP phosphodiesterase, which plays a key role in regulating physiological processes. By inhibiting this enzyme, the compound can modulate intracellular levels of cyclic AMP (cAMP), affecting various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone: Similar in structure but with a butoxy group instead of an ethoxyethoxy group.
3-Ethoxy-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound, differing by the presence of an aldehyde group instead of the imidazolidinone ring
Uniqueness
3-Ethoxyethoxy-4-methoxybenzyl-2-imidazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase enzymes sets it apart from other similar compounds, making it valuable in research and potential therapeutic applications .
Properties
CAS No. |
41744-48-3 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-[[3-(2-ethoxyethoxy)-4-methoxyphenyl]methyl]imidazolidin-2-one |
InChI |
InChI=1S/C15H22N2O4/c1-3-20-6-7-21-14-9-11(4-5-13(14)19-2)8-12-10-16-15(18)17-12/h4-5,9,12H,3,6-8,10H2,1-2H3,(H2,16,17,18) |
InChI Key |
BEDINOFEXOIYOC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC |
Synonyms |
Ro 20-2926 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 4,5-dihydro-5-hydroxy-5,5'-dimethyl-](/img/structure/B1217669.png)





![[1-(Tert-butylamino)-3-(9-oxofluoren-4-yl)oxypropan-2-yl] 2,2-dimethylpropanoate;propanedioic acid](/img/structure/B1217676.png)


![4-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,2-diol](/img/structure/B1217686.png)
